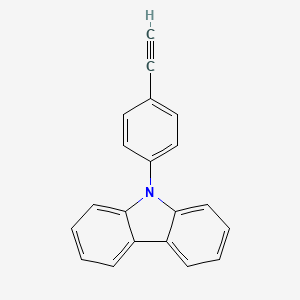

9-(4-Ethynylphenyl)carbazole

説明

Contextual Significance of Carbazole (B46965) Derivatives in Organic Electronics and Photonics

Carbazole derivatives are a well-established class of compounds in the realm of organic electronics and photonics. nih.gov Their inherent characteristics make them highly suitable for a variety of applications. The carbazole moiety, a nitrogen-containing heterocyclic unit, is known for its electron-rich nature, leading to excellent hole-transporting properties. nih.govresearchgate.netresearchgate.net This makes carbazole-based materials valuable components in the hole-transport layers of organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Furthermore, carbazoles exhibit intense luminescence, often in the blue region of the spectrum, and possess high thermal and structural stability. researchgate.netresearchgate.net These properties are crucial for the development of robust and efficient light-emitting devices. nih.govresearchgate.net The versatility of the carbazole structure allows for functionalization at various positions (C-2, C-3, C-6, C-7, and N-9), enabling the fine-tuning of their electronic and optical properties for specific applications such as photovoltaic devices and organic semiconductors. nih.gov Their use extends to the creation of materials for thin-film transistors and photorefractive applications. nih.gov

Architectural and Electronic Attributes of 9-(4-Ethynylphenyl)carbazole as a Core Building Block for Conjugated Systems

The specific architecture of this compound, featuring a carbazole core linked to an ethynylphenyl group at the 9-position, endows it with unique and highly desirable attributes for constructing complex conjugated systems. cymitquimica.com The presence of the ethynyl (B1212043) (carbon-carbon triple bond) group is particularly significant. It provides a reactive site for further chemical modifications, most notably through reactions like the Sonogashira coupling and click reactions. ossila.com This reactivity allows for the straightforward integration of the this compound unit into larger semiconducting macromolecules. ossila.com

The ethynylphenyl linker also plays a crucial role in the electronic properties of the resulting materials. Its linear and rigid nature helps to extend the π-conjugation of the system, which is fundamental for efficient charge transport and desirable optical properties. researchgate.net This extended conjugation, combined with the inherent electron-donating nature of the carbazole, can be leveraged to create donor-π-acceptor (D-π-A) type structures. ossila.com For instance, when attached to electron-accepting units like naphthalene (B1677914) and perylene (B46583) diimides, this compound has been used to form n-type semiconductors with notable electron mobility. ossila.com

The combination of the carbazole and ethynylphenyl moieties results in a molecule with inherent fluorescence, making it a valuable component in various photonic applications. cymitquimica.com The ability to tune the electroluminescence properties by incorporating this unit into dendrimeric structures has been demonstrated, with applications in creating efficient blue and even white light-emitting OLEDs. acs.orgacs.org

Table 1: Properties of this compound and Related Dendrimers

| Compound/Dendrimer | Emission Max (Solution, nm) | Quantum Yield (Solution) | Emission Max (Solid State, nm) | Quantum Yield (Solid State) |

| Dendrimer 1 | 410-438 | 0.53-0.91 | 426-443 | 0.30-0.90 |

| Dendrimer 5 | 428 | - | 430 | - |

Data sourced from a comparative photophysical study of dendrimers incorporating the ethynylphenyl-carbazole core. researchgate.netacs.org

Emerging Research Avenues and Future Trajectories for Ethynylphenyl-Carbazole Systems

The unique properties of this compound continue to open up new and exciting avenues of research with significant future potential. One of the most promising areas is its use as a ligand in the synthesis of porous organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ossila.comossila.comossila.com These materials are characterized by high porosity and surface area, making them suitable for applications in gas storage and separation, catalysis, and drug delivery. ossila.com The functionalizable nature of the ethynylphenyl group allows for the creation of highly ordered and functional porous structures. ossila.comossila.com

Another burgeoning research direction is the development of advanced materials for electrochromic supercapacitors. ossila.com Polymers incorporating carbazole-functionalized units derived from this compound have demonstrated high optical contrast and impressive specific capacitance, suggesting a future role in energy storage devices with visual state indicators. ossila.com

Furthermore, the fundamental structure of ethynylphenyl-linked carbazoles is being explored for single-component white organic light-emitting diodes (WOLEDs). acs.org By carefully designing the molecular architecture to allow for the formation of specific excited states (electromers), it is possible to achieve broad-spectrum emission from a single material, simplifying the fabrication of WOLEDs. acs.orgacs.org Research into dendrimers and other complex architectures based on this core unit is expected to lead to materials with even higher efficiencies and tailored emission characteristics for solid-state lighting applications. acs.org

Structure

3D Structure

特性

IUPAC Name |

9-(4-ethynylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQKIUIIVFHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575635 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262861-81-4 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Ethynylphenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions and electronic transitions.

The HOMO and LUMO energy levels are critical parameters that determine the electron-donating and electron-accepting abilities of a molecule, respectively. For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the substituents.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting these energy levels. For a series of D-A molecules with carbazole donors, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra elixirpublishers.com.

Table 1: Calculated Frontier Molecular Orbital Energies of a Related Carbazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole based D-A molecule | -5.23 | -2.72 | 2.51 |

Data is for a donor-acceptor molecule containing the 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole unit, calculated at the B3LYP/6-31G(d)//AM1/AM1 level of theory. elixirpublishers.com

The energy difference between the HOMO and LUMO levels is known as the band gap. This is a crucial property for optoelectronic applications, as it determines the energy of light that a molecule can absorb and emit. Modifying the chemical structure of carbazole derivatives is a common strategy for "band gap engineering," which allows for the tuning of their optical and electronic properties.

Arylation at the 9-position of the carbazole ring can lead to a lowering of the HOMO level, which in turn can be used to achieve a wider range of band gaps when combined with suitable acceptor groups elixirpublishers.com. The introduction of π-conjugated bridges between donor and acceptor moieties is another effective approach to manipulate the band gap. For example, in donor-acceptor molecules based on carbazole, the HOMO-LUMO gap is significantly influenced by the nature of the acceptor and the π-bridge elixirpublishers.com. Theoretical studies on alternating fluorene/carbazole copolymers have shown that incorporating carbazole units can broaden the energy gap and cause a blue shift in absorption and emission spectra due to the interruption of the conjugation length of the polymer backbone researchgate.net.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to predict the electronic structure and properties of molecules with high accuracy.

TD-DFT calculations are particularly useful for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, it is possible to simulate the UV-Vis absorption spectrum. These calculations can identify the nature of the transitions, such as π-π* or intramolecular charge transfer (ICT) transitions.

For carbazole-based compounds, the lowest energy absorption bands are often associated with transitions from the HOMO, located on the carbazole donor, to the LUMO, which may be distributed across an acceptor moiety or the entire conjugated system. In a study of 9-phenyl-9H-carbazole-based luminophores, TD-DFT calculations revealed that the lowest-energy electronic transition originates from both a π–π* transition of the carbazole moiety and an ICT transition from the carbazole to an ortho-carborane cage and a terminal phenyl ring nih.gov. The calculated absorption spectra for various carbazole derivatives have shown good agreement with experimental data dntb.gov.uaresearchgate.net.

Table 2: Predicted Electronic Transitions of a Carbazole-based Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 -> S1 | 3.25 | 381 | 0.85 | HOMO -> LUMO |

Illustrative data for a generic carbazole derivative, as specific TD-DFT data for 9-(4-Ethynylphenyl)carbazole was not found in the provided search results.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For carbazole derivatives, the MEP map can reveal the distribution of charge and the reactive centers. In a study of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester, MEP analysis was performed to understand its structure-activity relationship. While a specific MEP map for this compound is not available in the search results, it is expected that the nitrogen atom of the carbazole ring and the π-system of the aromatic rings would be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Natural Bonding Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the bonding in a molecule. It analyzes the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing intramolecular interactions. These interactions, also known as hyperconjugation, can provide insights into the stability of the molecule and the nature of its chemical bonds.

NBO analysis can quantify the charge transfer between different parts of a molecule. For example, in donor-acceptor systems, it can describe the extent of electron delocalization from the donor to the acceptor moiety. A study on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester utilized NBO analysis to investigate various intra- and intermolecular interactions within the molecular system. For this compound, NBO analysis would be expected to show significant delocalization from the lone pair of the carbazole nitrogen into the π-orbitals of the aromatic system. The analysis of donor-acceptor interactions provides a quantitative measure of the stabilization energy associated with these charge delocalization effects.

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound and its electronic and photophysical properties. thaiscience.infojmaterenvironsci.com These theoretical investigations provide deep insights into electron distribution, orbital energies, and reactivity, which are fundamental to understanding its performance in various applications. um.edu.my

A key structural parameter in this compound is the dihedral angle between the planar carbazole moiety and the ethynylphenyl ring. researchgate.net This angle governs the extent of π-conjugation across the molecule. nih.gov X-ray diffraction studies have determined that in the solid state, the carbazole group is nearly planar, and the dihedral angle between the central five-membered ring and the ethynylphenyl ring is approximately 47.10°. researchgate.net Computational models, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry in the ground state and compare it with experimental crystallographic data. researchgate.net For instance, theoretical calculations on similar carbazole derivatives have shown that the calculated dihedral angles are often in close agreement with experimental results. nih.gov

The electronic properties are primarily dictated by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In donor-π-acceptor systems involving carbazole, the carbazole unit typically functions as the primary electron donor. nih.gov Computational studies reveal that the HOMO is generally localized on the electron-rich carbazole ring system, while the LUMO may extend across the π-conjugated bridge (the ethynylphenyl group). This spatial separation of FMOs is characteristic of an intramolecular charge transfer (ICT) transition upon photoexcitation.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (or band gap), is a critical parameter that determines the molecule's absorption and emission characteristics. um.edu.my A smaller gap typically corresponds to absorption at longer wavelengths (a red shift). Computational models allow for the systematic investigation of how structural modifications—such as the introduction of different substituent groups—would alter these energy levels and, consequently, the optical properties. thaiscience.infojnsam.com

The following table summarizes typical data obtained from DFT calculations for carbazole-based molecules, illustrating the insights gained from computational modeling.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Represents the electron-donating ability; higher values indicate stronger donation. |

| LUMO Energy | -1.5 to -2.5 eV | Represents the electron-accepting ability; lower values indicate stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Correlates with the energy of the lowest electronic transition and influences the color and emission properties. um.edu.my |

| Dihedral Angle | 45° - 65° | Affects the degree of π-conjugation between the carbazole and phenyl moieties, influencing the HOMO-LUMO gap. nih.govnih.gov |

| Dipole Moment (µ) | 1.0 to 3.0 Debye | Indicates the overall polarity of the molecule and affects intermolecular interactions and solubility. |

Furthermore, Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the carbazole and the π-system of the ethynyl (B1212043) group, indicating sites susceptible to electrophilic attack.

Reactivity descriptors, also derived from DFT calculations, quantify the molecule's chemical behavior. These include parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω). Such computational studies on various carbazole derivatives have been instrumental in designing molecules with tailored properties for specific applications, such as dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs), by predicting their light-harvesting efficiency and charge injection capabilities before synthesis. thaiscience.infojnsam.com

Photophysical Phenomena and Optoelectronic Performance

Luminescence Characteristics

The luminescence of 9-(4-ethynylphenyl)carbazole and its derivatives is a key area of research, with studies focusing on their quantum yields, the tunability of their emission wavelengths, and unique emission behaviors in aggregated or crystalline states.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. For carbazole-based compounds, the ΦF is highly dependent on the molecular structure, substitution patterns, and the surrounding environment.

Derivatives of this compound have been synthesized and their photophysical properties investigated to understand structure-property relationships. For instance, carbazole (B46965) end-capped phenylene ethynylene compounds exhibit intense violet-blue emission with high fluorescence quantum yields. researchgate.net The ethynylphenyl group is often selected for its linear structure, which can lead to high fluorescence quantum yields and emission in the violet-blue region of the spectrum. researchgate.net

In a study of 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole, a derivative with two phenylethynyl groups, the compound exhibited intense fluorescence in solution. nih.gov This highlights the role of the phenylethynyl moiety in promoting efficient emission. The quantum yields of carbazole derivatives can be quite high, with some showing values between 0.72 and 0.89 in dichloromethane (B109758) solution. researchgate.net Solid-state fluorescence quantum yields can also be significant, ranging from 0.40 to 0.85. researchgate.net

The introduction of different substituents on the carbazole or phenyl rings can modulate the quantum yield. For example, a series of D–π–A push–pull fluorophores containing a carbazole donor connected to a 2,2'-bipyridine acceptor demonstrated high fluorescence quantum yields, reaching up to 0.99. rsc.org

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

| Carbazole end-capped phenylene ethynylene derivatives | CH2Cl2 | 0.36–0.88 | researchgate.net |

| Carbazole-based compounds with tert-butyl substitution | Dichloromethane | 0.72–0.89 | researchgate.net |

| Carbazole/fluorene-substituted 5-phenyl-2,2'-bipyridine | Various | up to 0.99 | rsc.org |

| Aza-BODIPY dye with fused carbazole (aza-CZ) | THF | 0.49 | nih.gov |

| Aza-BODIPY dye with fused fluorene (aza-FL) | THF | 0.66 | nih.gov |

The emission wavelength of ethynylphenyl-carbazole systems can be tuned by modifying their chemical structure and by changing the polarity of the solvent, a phenomenon known as solvatochromism. The emission of carbazole end-capped phenylene ethynylene compounds can be found in the violet-blue region, with emission maxima (λmaxem) approximately between 383 and 420 nm in CH2Cl2 solution. researchgate.net

Solvatochromism is a notable characteristic of many carbazole derivatives. For instance, star-shaped bipolar derivatives of 1,3,5-triazine and carbazole, including one with a ((9-hexyl-carbazol-3-yl)ethynyl)phenyl)-1,3,5-triazine structure, exhibit solvent-sensitive absorption and emission. nih.gov This sensitivity to solvent polarity is indicative of a change in the dipole moment upon photoexcitation, which is characteristic of intramolecular charge transfer (ICT) states. nih.gov The fluorescence spectra of these compounds show a pronounced solvatochromic effect, while the absorption spectra are less affected. nih.gov This suggests a significant increase in the dipole moment in the excited state compared to the ground state. nih.gov

In a study of triphenylamine, carbazole, or tetraphenylethylene-functionalized benzothiadiazole derivatives, all compounds displayed a remarkable solvatochromic effect. nih.gov As the solvent polarity increased, a bathochromic (red) shift in the maximum emission wavelength was observed. nih.gov

| Compound | Solvent System | Emission Shift with Increasing Polarity | Reference |

| Star-shaped 1,3,5-triazine and carbazole derivatives | Various | Red-shift in fluorescence | nih.gov |

| Triphenylamine/Carbazole/Tetraphenylethylene-functionalized benzothiadiazoles | Various | Red-shift in fluorescence | nih.gov |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways. Carbazole-containing compounds have been shown to exhibit AIE. nih.govnih.gov

For example, 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole, a derivative of a phenylethynyl carbazole, displays typical AIE behavior. nih.gov While it is weakly fluorescent in a good solvent like THF, its emission is significantly enhanced upon the addition of a poor solvent (water), which induces molecular aggregation. nih.gov

Similarly, triphenylamine and carbazole-functionalized benzothiadiazole derivatives have been reported to show remarkable AIE and aggregation-induced emission enhancement (AIEE) characteristics. nih.gov The insertion of an ethynylene spacer between carbazole and tetraphenylethene units in copolymers was found to influence their AIE properties, with the absence of the spacer leading to AIE and its presence resulting in aggregation-caused quenching (ACQ). rsc.org

Crystallization-induced emission enhancement (CIEE) is a related phenomenon where luminescence is intensified upon the formation of a crystalline solid. Two D-A carbazole derivatives, TBCA and NCA, were both found to exhibit CIEE. researchgate.net The crystal structure of a benzo[def]carbazole derivative stabilized by π-π interactions showed dual emission in the fluorescent spectrum. nih.gov

| Compound | Phenomenon | Observation | Reference |

| 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole | AIE | Significant fluorescence enhancement in THF/water mixtures with high water content. | nih.gov |

| Triphenylamine/Carbazole-functionalized benzothiadiazoles | AIE/AIEE | Remarkable emission enhancement in the aggregated state. | nih.gov |

| Copolymers of carbazole and tetraphenylethene | AIE/ACQ | AIE observed without ethynylene spacer; ACQ observed with the spacer. | rsc.org |

| D-A carbazole derivatives (TBCA and NCA) | CIEE | Both compounds exhibited enhanced emission upon crystallization. | researchgate.net |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (rISC) from the T1 to the S1 state.

Carbazole is a popular electron donor used in the design of TADF emitters. frontiersin.org In a study comparing 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile (CzPN) and its tetramethyl-carbazole analogue (tMCzPN), the latter exhibited TADF behavior while the former did not. frontiersin.org This was attributed to the increased steric hindrance from the methyl groups in tMCzPN, which leads to a more twisted structure and a smaller ΔEST. frontiersin.org

Fused polycyclic aromatic compounds containing carbazole and diazapyrene as donor and acceptor units, respectively, have also been investigated for their TADF properties. researchgate.net The incorporation of the diazapyrene unit led to significant bathochromic shifts in absorption and emission compared to the corresponding carbazole derivatives. researchgate.net High quantum efficiency has been achieved in green TADF OLEDs using a mixed host system containing a carbazole-type host material. daneshyari.com

Charge Transport Properties

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Carbazole derivatives are well-known for their excellent hole-transporting capabilities. mdpi.com

Carbazole derivatives are widely used as hole-transport materials (HTMs) due to their high hole mobility and suitable energy levels. mdpi.commdpi.com The incorporation of carbazole moieties into molecular structures is a common strategy to enhance hole transport characteristics. mdpi.comresearchgate.net

In a study of D–A type carbazole derivatives (KZ, KZIC, and KZRD) as HTMs in perovskite solar cells, the KZRD film exhibited higher hole mobility compared to the other derivatives, which was attributed to its smoother surface morphology and strong electrostatic surface potential on the acceptor part, enhancing molecular interaction. rsc.org The hole mobility of carbazole-based materials is a key factor in the efficiency of devices like OLEDs and solar cells. mdpi.commdpi.com

While carbazoles are primarily known for hole transport, modifications to the molecular structure can also influence electron mobility. The design of ambipolar materials, capable of transporting both holes and electrons, is an active area of research. The introduction of electron-withdrawing groups can enhance electron transport properties.

Specific hole and electron mobility data for this compound was not prominently available in the reviewed literature. However, the general properties of carbazole-based materials suggest that it would primarily function as a hole-transporting material. The ethynylphenyl linker can influence the molecular packing and electronic coupling, which in turn would affect the charge mobility.

| Material Type | Property | Observation | Reference |

| Carbazole derivatives | Hole Transport | Generally exhibit high hole mobility and are widely used as HTMs. | mdpi.commdpi.com |

| D-A type carbazole derivative (KZRD) | Hole Mobility | Showed higher hole mobility compared to related derivatives, leading to better solar cell performance. | rsc.org |

| 4-(9H-Carbazol-9-yl)triphenylamine derivatives | Hole Transport | Synthesized as novel HTMs for OLEDs, showing good thermal stability and device performance. | mdpi.comresearchgate.net |

Photoconductivity Mechanisms of Carbazole-Containing Polymers

The photoconductivity in polymers containing carbazole moieties, such as polyvinylcarbazole (PVK), is a multi-step process initiated by the absorption of light. The carbazole group acts as a chromophore, a part of the molecule responsible for its color by absorbing light of a suitable wavelength. youtube.com Upon exposure to light, the carbazole group gets excited, leading to the transfer of an electron from the nitrogen atom's lone pair to an anode, an oxidation reaction. youtube.com This loss of an electron creates an "electron-hole" pair, also known as an exciton. youtube.com

Carbazole groups are particularly effective in photoconducting polymers because they readily form relatively stable radical cations. youtube.com The cation radical formed after the initial electron loss is stabilized by resonance. youtube.com Charge transport then occurs through a thermally activated hopping process. youtube.com An electron from a neighboring, neutral carbazole group jumps to the positively charged radical cation, effectively neutralizing it but creating a new radical cation at the new location. This sequential "hopping" of the positive charge (hole) from one carbazole unit to another allows for the flow of electricity through the material. youtube.com This entire process, involving a series of oxidation and reduction reactions between adjacent carbazole units, only occurs when the material is illuminated; in the dark, these polymers act as insulators. youtube.com

The efficiency of photoconductivity can be enhanced by sensitizing the carbazole-containing polymers with electron acceptors. researchgate.net For instance, studies on poly-N-(2,3-epoxypropyl)carbazole (PEPK) have shown that electron acceptors from the fluorene series can be more efficient sensitizers than those from the tetracyanoquinodimethane series. researchgate.net This sensitization results in higher integral photosensitivity and a broader spectral region of sensitivity, making the materials suitable for applications like photothermoplastic storage media for holography. researchgate.net

Impact of Molecular Packing and Morphology on Charge Transport

Molecular packing determines the electronic coupling between molecules. For example, in the crystalline structure of some carbazole derivatives, the presence of slipped face-to-face packing and weak hydrogen bonds (such as C-H···N and C-H···π interactions) can lead to the formation of two-dimensional electron transport networks, which are crucial for good electron transport properties. researchgate.net The distance between π-systems is a key factor; a smaller π-stacking distance generally facilitates better charge transport. In a study comparing a linear and a hoop-shaped N-pyridine-2,7-tetracarbazole, the linear analogue had a closer π-stacking distance, which would theoretically suggest higher charge mobility. umons.ac.be

However, the dimensionality and isotropy of the electronic couplings are also vital. The same study found that although the electronic couplings were stronger in the linear molecule, their highly anisotropic (directional) character made the material more sensitive to defects and disorder. umons.ac.be In contrast, the carbazole-based nanohoop exhibited a more 2D-like transport character, which helps to alleviate the negative impact of structural defects, leading to experimentally better charge transport properties. umons.ac.benih.gov The degree of conformational mobility of side-chains attached to the carbazole polymer backbone can also influence hole mobility. researchgate.net

Furthermore, the surface morphology of the semiconductor layer plays a significant role. A smoother surface ensures better interfacial contact with other layers in an electronic device, which is essential for efficient charge injection and extraction. rsc.org For instance, in perovskite solar cells, carbazole-based hole transport materials that form smoother films have been shown to lead to higher power conversion efficiencies due to improved hole transport ability and better passivation of defects at the interface. rsc.org

Electrochemical Behavior and Redox Processes of this compound Derivatives

The electrochemical properties of carbazole derivatives are fundamental to their function in optoelectronic devices. The carbazole molecule can be derivatized at various positions, most commonly at the N-9 position and the 3,6-positions, allowing for precise tuning of its electronic and optical characteristics. researchgate.netrsc.org Cyclic voltammetry is a primary technique used to investigate the redox behavior of these compounds and to estimate the energy levels of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umons.ac.beresearchgate.net

During an oxidation scan in cyclic voltammetry, the carbazole moiety typically undergoes a reversible or quasi-reversible oxidation process, corresponding to the removal of an electron to form a stable radical cation. This process is central to its function as a hole-transport material. youtube.com Further oxidation at higher potentials can lead to the formation of a dication. mdpi.com The potential at which these oxidation events occur is a direct measure of the HOMO energy level; a lower oxidation potential corresponds to a higher HOMO energy. researchgate.net

The HOMO and LUMO energy levels are significantly influenced by the nature of the substituents attached to the carbazole core. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. researchgate.net For example, in donor-acceptor (D–A) type carbazole derivatives, the inclusion of electron-withdrawing groups like 3-(dicyanomethylene)indanone or 3-ethyl rhodanine can modulate the electronic properties. rsc.org

Spectroelectrochemical studies, which combine electrochemistry with UV-Vis-NIR spectroscopy, provide insight into the nature of the species formed during redox processes. Upon oxidation of carbazole-containing materials, new absorption bands appear that are characteristic of the radical cation and dication species. For instance, in a study of thiophene-carbazole-thiophene segments, the formation of a radical cation upon initial oxidation resulted in new absorption bands at 507 nm and 874 nm. mdpi.com As the potential was increased, the characteristic absorption of the neutral carbazole units decreased, while new bands corresponding to the dication appeared at higher wavelengths (e.g., 684 nm and above 1000 nm), indicating the extension of π-conjugation in the oxidized state. mdpi.com This potential-controlled oxidation can be used to trigger electropolymerization or, in some cases, lead to the formation of stable π-dimers. mdpi.com

The table below summarizes the electrochemical and optical data for selected carbazole derivatives, illustrating the influence of molecular structure on their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Absorption Max (nm) | Emission Max (nm) | Source |

| rsc.orgC-Py-Cbz | -5.38 | -2.38 | - | - | umons.ac.be |

| rsc.orgL-Py-Cbz | - | -2.30 | - | - | umons.ac.be |

| CzPB-Br | - | - | 404 | 557 | ciac.jl.cn |

| CzPBPCz | - | - | 442 | 588 | ciac.jl.cn |

Applications in Advanced Optoelectronic and Energy Materials

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) unit is a well-established component in materials for organic light-emitting diodes (OLEDs) owing to its intense luminescence, structural stability, and efficient hole-transporting capabilities. The introduction of the ethynylphenyl group provides a means to tune the electronic and photophysical properties of carbazole-based materials, leading to applications in blue-emitting materials, hole-transporting layers, and single-emitting components for white OLEDs.

The development of efficient and stable blue-emitting materials remains a critical challenge in the advancement of full-color OLED displays. Derivatives of 9-(4-ethynylphenyl)carbazole have been investigated as promising candidates for blue emitters due to the wide bandgap and high photoluminescence quantum yields associated with the carbazole moiety.

Research into dendrimers featuring an ethynylphenyl core and carbazole dendrons has shown that these materials exhibit intense blue emission. In dilute dichloromethane (B109758) solutions, these compounds have demonstrated emission maxima (λmax) in the range of 410–438 nm with high fluorescence quantum yields (ΦF) between 0.53 and 0.91. researchgate.net The rigid ethynylphenyl linker helps to maintain a wide energy gap, which is essential for achieving blue emission.

An OLED device incorporating one such ethynylphenyl-linked carbazole dendrimer as the emitting layer produced blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.28, 0.20). researchgate.net This performance highlights the potential of the this compound framework in creating efficient blue-emitting materials for OLED applications. The photophysical properties of these blue-emitting dendrimers are summarized in the table below.

Table 1: Photophysical Properties of Ethynylphenyl-Linked Carbazole Dendrimers in Dichloromethane

| Compound | Emission Max (λmax) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) |

|---|---|---|---|

| Dendrimer 1 | 410 nm | 0.53 | 2.09 ns |

| Dendrimer 2 | 438 nm | 0.91 | 3.91 ns |

Carbazole derivatives are widely recognized for their excellent hole-transporting properties, which stem from their ability to undergo reversible oxidation processes. researchgate.net The carbazole moiety's electron-rich nature and high charge mobility make it a suitable component for hole-transporting materials (HTMs) in OLEDs. nih.gov These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, which is crucial for achieving high device efficiency and longevity.

The incorporation of the this compound unit into larger molecular structures can enhance the thermal stability and maintain the necessary energy levels for efficient hole transport. While specific hole mobility data for this compound itself is not extensively detailed in the provided context, the general class of carbazole-based materials is known for high hole drift mobility. For instance, other carbazole derivatives have been shown to exhibit hole drift mobilities exceeding 10⁻⁴ cm²/V·s at high electric fields. mdpi.com The rigid and planar structure of the ethynylphenyl group can contribute to ordered molecular packing in thin films, which is beneficial for charge transport.

Achieving white light emission in OLEDs typically requires complex device structures with multiple emissive layers or a combination of different dyes within a single layer. However, the development of single-emitting component white organic light-emitting diodes (WOLEDs) offers a simplified and potentially more cost-effective approach.

Derivatives of this compound have shown promise in this area. By tuning the molecular geometry through the strategic placement of carbazole dendrons on an ethynylphenyl core, it is possible to generate broad-spectrum emission from a single molecule. This is often achieved through the formation of an intramolecular electromeric state, which can lead to dual emission (e.g., blue and yellow-orange), resulting in white light. researchgate.net

An OLED device using a specific ethynylphenyl-linked carbazole dendrimer as the single emitting layer demonstrated electroluminescence that was close to ideal white light, with CIE coordinates of (0.34, 0.36). researchgate.net This WOLED exhibited a maximum brightness of 450 cd/m² and a maximum efficiency of 0.11 cd/A at 11 V. researchgate.net This demonstrates the utility of the this compound scaffold in designing single-molecule emitters for simplified WOLED architectures.

Table 2: Performance of a Single-Emitting Component WOLED Based on an Ethynylphenyl-Linked Carbazole Dendrimer

| Parameter | Value |

|---|---|

| CIE Coordinates | (0.34, 0.36) |

| Maximum Brightness | 450 cd/m² |

| Maximum Efficiency | 0.11 cd/A |

| Voltage | 11 V |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole-based compounds, including those derived from this compound, are utilized for their electron-donating and hole-transporting characteristics. These properties are essential for the efficient generation and collection of charge carriers in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs).

In DSSCs, the sensitizer (B1316253) (dye) is a critical component that absorbs light and injects electrons into the semiconductor's conduction band. Carbazole derivatives are frequently employed as the electron donor part of D-π-A (Donor-π-bridge-Acceptor) sensitizers due to their strong electron-donating ability and good thermal and chemical stability. nih.gov

The this compound unit can serve as a key part of the donor and π-bridge system in such sensitizers. The ethynylphenyl linker provides a rigid and conjugated pathway for efficient intramolecular charge transfer from the carbazole donor to the acceptor/anchoring group. The design of carbazole-based sensitizers often involves modifying the structure to enhance the molar absorption coefficient and broaden the absorption spectrum to capture more of the solar spectrum. nih.gov

While specific performance data for a DSSC sensitizer based solely on this compound is not detailed, the general class of carbazole-based dyes has shown significant success. For example, a DSSC employing a carbazole-based dye (D24) achieved a power conversion efficiency (PCE) of 5.92%, outperforming similar dyes with different donor groups. nih.gov This efficiency is attributed to the carbazole's superior electron-donating capacity and a redshifted absorption band. nih.gov

In both OPVs and solid-state DSSCs, the hole-transport material (HTM) plays a crucial role in extracting holes from the light-absorbing layer and transporting them to the anode. An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge transfer, and good thermal and morphological stability. nih.gov

Carbazole derivatives are excellent candidates for HTMs due to their high hole mobility and adaptable electrical properties. nih.gov The this compound structure can be incorporated into more complex HTM designs to enhance these properties. The rigidity of the ethynylphenyl unit can contribute to a high glass transition temperature (Tg), which is important for the long-term stability of the device by preventing morphological changes in the HTM layer. The ability to easily functionalize the carbazole ring allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy level to ensure proper alignment with the donor material for efficient hole extraction. nih.gov

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole derivatives are widely recognized for their excellent hole-transporting (p-type) properties, thermal stability, and high triplet energy. The this compound structure contributes to these desirable characteristics; the planar carbazole unit facilitates intermolecular charge hopping, while the rigid ethynylphenyl rod can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport.

While specific performance data for this compound in OTFTs is not extensively documented in dedicated studies, research on structurally analogous carbazole-based materials provides strong indicators of its potential. For instance, new phenyl and phenylthienyl derivatives functionalized with carbazole have been synthesized and characterized as organic semiconductors. These compounds have demonstrated p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10²–10⁴ in top-contact/bottom-gate device configurations nih.gov.

Furthermore, studies on indolo[3,2-b]carbazole (B1211750) derivatives, which feature a larger fused aromatic system, have yielded even higher performance. By modifying the periphery of the carbazole core rather than the nitrogen atoms, researchers have achieved enhanced molecular organization on surfaces. This approach has led to p-type organic semiconductors with hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ and on/off ratios of approximately 10⁵ rsc.org. These findings underscore the principle that the carbazole core is a highly effective unit for charge transport, and the performance of devices based on this compound would similarly depend on its thin-film morphology and intermolecular interactions.

Table 1: Performance of Structurally Related Carbazole Derivatives in OTFTs

| Compound Family | Highest Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|

| Phenyl derivatives with carbazole end-groups | 1.7 x 10⁻⁵ | 10²–10⁴ | nih.gov |

Electrochromic Devices and Supercapacitors

The redox-active nature of the carbazole moiety makes it an excellent candidate for materials used in electrochromic devices (which change color upon application of a voltage) and supercapacitors (which store energy via electrochemical reactions). Polymers derived from this compound can function as the active electrode material in such systems.

The ethynyl (B1212043) group in this compound is a versatile functional group for polymerization. It can undergo various coupling reactions, such as Sonogashira coupling or oxidative coupling, to form conjugated polymers. These polymers possess an extended π-system along their backbone, which is essential for both electronic conductivity and electrochromic behavior. When a voltage is applied, the polymer can be reversibly oxidized and reduced. These changes in oxidation state alter the electronic structure of the polymer, causing a change in its light absorption and, therefore, its color.

Simultaneously, these redox processes involve charge transfer, allowing the material to store energy, which is the fundamental principle of a pseudocapacitor—a type of supercapacitor that stores energy faradaically. Bifunctional devices known as electrochromic-supercapacitors can thus be fabricated, where the color of the device provides a visual indication of its charge state nih.gov. For example, a device constructed with poly(indole-6-carboxylicacid)/TiO2 nanocomposites as the anode and poly(3,4-ethylenedioxythiophene) as the cathode can light an LED for over 100 seconds, with its color changing to reflect the energy level nih.gov.

In supercapacitors, the electrode material is paramount. Carbazole-based polymers are attractive as "all-organic" active electrode materials for high-performance energy storage. Research into covalent organic polymers derived from carbazole precursors has demonstrated their significant potential. For instance, a covalent microporous organic polymer synthesized from 9-(4-aminophenyl)-carbazole-3,6-diamine exhibited high thermal stability and a significant surface area mdpi.com.

When used as an active electrode material in a three-electrode supercapacitor setup with a 6 M KOH aqueous electrolyte, this carbazole-based polymer displayed a high specific capacitance of 240 F g⁻¹ at a current density of 0.5 A g⁻¹. It also showed excellent stability, retaining 97% of its capacitance after 2000 charge-discharge cycles mdpi.com. This high performance is attributed to the redox-active carbazole units within the polymer skeleton. A polymer synthesized from this compound would be expected to show similar pseudocapacitive behavior, making it a promising candidate for asymmetric supercapacitor devices where different materials are used for the anode and cathode to maximize the voltage window and energy density.

Table 2: Electrochemical Performance of a Related Carbazole-Based Polymer Supercapacitor

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Capacitance | 240 F g⁻¹ | 0.5 A g⁻¹ in 6 M KOH | mdpi.com |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Ligands

Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks. This compound is an ideal candidate for use as an organic linker or ligand in the synthesis of these frameworks tcichemicals.com. Its defined geometry, rigidity, and the presence of the reactive ethynyl group allow for the precise construction of ordered, porous networks.

The ethynyl group can participate in reactions to form the covalent linkages of a COF, or it can be functionalized (e.g., converted to a carboxylic acid or an amine) to coordinate with metal ions in a MOF tcichemicals.com. Once incorporated into the framework, the carbazole unit imparts its electronic properties to the bulk material. For example, donor-acceptor COFs have been designed using carbazole as the electron donor and triazine as the electron acceptor nih.gov. These materials exhibit efficient charge separation and transport, making them promising for applications in photocatalysis nih.gov. The ordered porosity of COFs and MOFs also allows them to be used for molecular storage, separation, and catalysis unt.edu.

Biosensor Development based on Organic Semiconductors

The inherent fluorescence and semiconducting properties of carbazole derivatives make them highly suitable for the development of chemical sensors and biosensors. These sensors typically operate by detecting a change in fluorescence (a "turn-on" or "turn-off" response) when the sensor molecule interacts with a specific analyte mdpi.com.

Derivatives of this compound can be designed to act as highly selective and sensitive fluorescent probes. For example, a carbazole derivative containing siloxy groups was synthesized to detect the fluoride (B91410) anion (F⁻). The probe demonstrated a strong fluorescence enhancement upon reacting with F⁻, with a low detection limit of 0.21 μmol/L. This high selectivity was due to the specific chemical reaction between the fluoride ion and the silicon-oxygen bond scnu.edu.cn. Similarly, other carbazole derivatives have been developed as fluorescent sensors for recognizing various ions through specific interactions like hydrogen bonding mdpi.comnih.gov. The development of such sensors is critical for environmental monitoring and medical diagnostics.

Table 3: Performance of a Carbazole-Derivative Fluorescent Sensor

| Analyte | Detection Limit | Sensing Mechanism | Reference |

|---|

Advanced Characterization Techniques for Material Performance Evaluation

Spectroscopic Techniques

Spectroscopy is fundamental to understanding the interaction of 9-(4-Ethynylphenyl)carbazole with electromagnetic radiation, revealing details about its electron orbitals, structural arrangement, and vibrational modes.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to probe the electronic transitions within this compound. The absorption of UV-Vis light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. The spectrum of carbazole-based compounds is typically characterized by strong absorption bands in the UV region, corresponding primarily to π-π* transitions within the conjugated aromatic system.

For the parent 9-phenylcarbazole (B72232), characteristic sharp absorption peaks are observed around 239 nm and 292 nm ntu.edu.tw. The introduction of the ethynylphenyl group at the 9-position extends the π-conjugation of the system. This extension is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted carbazole (B46965). The primary electronic transitions are attributed to the carbazole moiety and the phenylacetylene (B144264) chromophore. The intense absorptions are characteristic of π-π* transitions within the delocalized system, while weaker n-π* transitions, involving the nitrogen lone pair, may also be present but are often obscured by the stronger π-π* bands.

| Compound | Absorption Maxima (λmax) | Solvent | Attributed Transitions |

|---|---|---|---|

| 9-Phenylcarbazole (Reference) | 239 nm, 292 nm | Not Specified | π-π |

| This compound | ~290-340 nm (Estimated) | Common organic solvents (e.g., THF, CH2Cl2) | π-π |

Fluorescence spectroscopy reveals the emissive properties of this compound following electronic excitation. The carbazole unit is a well-known blue-light-emitting fluorophore. Upon excitation at a wavelength corresponding to its absorption bands, the molecule relaxes from the excited singlet state (S₁) to the ground state (S₀) by emitting a photon.

Carbazole itself has an emission peak at approximately 351 nm when excited at 323 nm aatbio.com. For derivatives, the emission wavelength is sensitive to the molecular structure and solvent polarity. For instance, carbazole-9-ylpropionic acid emits at 370 nm when excited at 340 nm dergipark.org.tr. Given the extended conjugation in this compound, its emission is expected to be in the violet-blue region of the spectrum, typically with a significant Stokes shift (the difference between the absorption and emission maxima). The high fluorescence quantum yields often observed in carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs).

| Compound | Excitation Maxima (λex) | Emission Maxima (λem) | Solvent |

|---|---|---|---|

| Carbazole (Reference) | 323 nm | 351 nm | Ethanol |

| Carbazole-9-ylpropionic acid (Reference) | 340 nm | 370 nm | Tetrahydrofuran |

| This compound | ~330-350 nm (Estimated) | ~380-420 nm (Estimated) | Common organic solvents (e.g., THF, CH2Cl2) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum shows distinct signals for the acetylenic proton and the aromatic protons. A characteristic singlet for the terminal acetylenic proton (≡C-H) appears in the upfield region, reported at approximately 3.18 ppm researchgate.net. The twelve aromatic protons on the carbazole and phenyl rings resonate in the downfield region, typically between 7.25 and 8.20 ppm, as a complex multiplet researchgate.net. The specific assignment requires two-dimensional NMR techniques but generally, the protons at positions 4 and 5 of the carbazole ring are the most deshielded and appear furthest downfield.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Reported ¹H NMR Data researchgate.net |

|---|---|---|---|

| ¹H | Acetylenic C-H | ~3.0-3.2 | 3.18 (s, 1H) |

| Aromatic C-H | ~7.2-8.2 | 7.25-8.20 (m, 12H) | |

| ¹³C | Acetylenic C≡C | ~75-90 | Not available |

| Aromatic C-N | ~140 | Not available | |

| Aromatic C-H / C-C | ~110-140 | Not available |

For this compound, the key functional groups give rise to characteristic vibrational bands.

Ethynyl (B1212043) Group: A sharp, weak-to-medium intensity band corresponding to the C≡C stretching vibration is expected in the range of 2100–2150 cm⁻¹. A strong, sharp band for the terminal ≡C-H stretching vibration should appear around 3300 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the carbazole and phenyl rings are anticipated to appear as a group of bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1450–1600 cm⁻¹ region.

Carbazole Moiety: The C-N stretching vibration within the carbazole ring is expected between 1200 and 1350 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp (IR) |

| Aromatic C-H Stretch | Carbazole, Phenyl | 3000-3100 | Medium |

| C≡C Stretch | Internal Alkyne | 2100-2150 | Weak to Medium, Sharp |

| Aromatic C=C Stretch | Carbazole, Phenyl | 1450-1600 | Medium to Strong |

| C-N Stretch | Carbazole | 1200-1350 | Medium |

Electrochemical Characterization

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and assessing the redox stability of this compound.

Cyclic voltammetry (CV) is the primary technique used to study the redox behavior of electroactive molecules. For carbazole derivatives, the CV typically shows a reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO).

The parent compound, 9-phenylcarbazole, exhibits an irreversible oxidation peak potential at +1.38 V (vs. Ag/AgCl) ntu.edu.tw. Research on various 9-phenylcarbazole derivatives has shown that substituents on the para-position of the phenyl ring have a relatively minor influence on the oxidation potential compared to substitutions directly on the carbazole ring ntu.edu.tw. Therefore, the oxidation potential of this compound is expected to be close to that of 9-phenylcarbazole.

From the onset potential of the first oxidation wave (E_ox), the HOMO energy level can be estimated using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The LUMO energy level can then be calculated by adding the optical band gap (determined from the intersection of the normalized absorption and emission spectra) to the HOMO energy level. These energy levels are critical for predicting charge injection and transport properties in electronic devices.

| Compound | Oxidation Potential (Ep,a vs Ag/AgCl) | Estimated HOMO Level (eV) | Estimated LUMO Level (eV) |

|---|---|---|---|

| 9-Phenylcarbazole (Reference) | +1.38 V | ~ -5.8 eV | ~ -2.3 eV |

| This compound | ~ +1.3-1.4 V (Estimated) | ~ -5.7 to -5.8 eV (Estimated) | Dependent on optical band gap |

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid material, which fundamentally governs its physical and electronic properties.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for elucidating the molecular structure and packing of a crystalline solid. For this compound, a detailed crystallographic study has been conducted, revealing its precise solid-state conformation. researchgate.net

The analysis shows that the compound crystallizes in the monoclinic space group C2/c. The carbazole moiety itself is nearly planar. A significant feature of the molecular structure is the dihedral angle between the central five-membered ring of the carbazole unit and the attached ethynylphenyl ring, which was determined to be 47.10 (5)°. researchgate.net This twisted conformation can have important implications for the material's electronic properties by affecting the extent of π-conjugation between the two aromatic systems. The molecular packing in the crystal is stabilized by van der Waals forces. researchgate.net

The key crystallographic data for this compound are summarized in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₃N |

| Formula Weight (Mr) | 267.31 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.753 (3) |

| b (Å) | 5.7309 (6) |

| c (Å) | 20.185 (2) |

| β (°) | 110.868 (2) |

| Volume (V) (ų) | 2891.8 (5) |

| Z | 8 |

| Calculated Density (Dx) (Mg m⁻³) | 1.228 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 294 |

While single-crystal XRD provides atomic-level detail of a perfect crystal, powder X-ray Diffraction (XRD) is a versatile technique for analyzing the structure and morphology of polycrystalline materials, including thin films. The XRD pattern of a material provides a fingerprint based on the spacing of its crystal planes, allowing for phase identification and assessment of crystallinity.

For this compound, the single-crystal data indicates that the molecular packing is governed by van der Waals interactions rather than strong intermolecular forces like π-π stacking. researchgate.net When this material is deposited as a thin film for electronic device applications, its morphology—referring to the arrangement, orientation, and crystallinity of the molecules—is critical to performance. XRD is the primary tool for evaluating this morphology.

In thin-film analysis, broad, diffuse peaks in an XRD pattern suggest an amorphous (non-crystalline) structure, whereas sharp peaks indicate a crystalline or polycrystalline nature. nih.govmdpi.com The orientation of these crystallites relative to the substrate can also be determined, which is crucial for optimizing charge transport. For organic semiconductor films, a well-ordered, edge-on packing orientation is often desirable for efficient in-plane charge mobility. While specific thin-film XRD studies on this compound are not detailed in the available literature, this technique remains essential for correlating fabrication conditions with the resulting film structure and, ultimately, device efficiency.

Mass Spectrometry for Molecular Confirmation (HRMS, ESI-MS)

Mass spectrometry is a fundamental analytical technique for confirming the molecular identity of a synthesized compound by precisely measuring its molecular weight. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly powerful. ESI-MS is adept at generating intact molecular ions from a sample, which are then analyzed to determine the mass-to-charge ratio (m/z). preprints.orgunica.it

For this compound (C₂₀H₁₃N), the theoretical monoisotopic mass is 267.1048 g/mol . chemspider.com In an HRMS experiment, the measured mass would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition and, by extension, its identity.

While specific experimental HRMS data for this compound is not provided in the search results, the utility of the technique is well-documented for related carbazole derivatives. For instance, in the characterization of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, high-resolution ESI-MS was used to identify the monoprotonated molecular ion [M+H]⁺, confirming its synthesis and purity. preprints.orgunica.it This approach is standard practice in synthetic chemistry to verify that the target molecule has been successfully prepared before proceeding with further material studies.

Q & A

Basic: What are the most reliable synthetic routes for 9-(4-Ethynylphenyl)carbazole, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via Sonogashira coupling between 9-(4-bromophenyl)carbazole and terminal alkynes. Key steps include:

- Catalytic System : Use Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base in THF under inert atmosphere .

- Purification : Recrystallization from ethanol or column chromatography (hexane:DCM 2:1) improves purity (>98%) .

- Yield Optimization : Maintain reaction temperatures at 60–80°C and extend reaction times to 24–48 hours. Microwave-assisted synthesis can reduce time while maintaining ~85% yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC/GC : Confirm purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃, δ 8.1–8.3 ppm for carbazole protons; δ 80–90 ppm for ethynyl carbons) and FT-IR (C≡C stretch ~2100 cm⁻¹) .

- Mass Spec : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 268.12 .

Advanced: What strategies enhance the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- Phosphorescence : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) at the carbazole N-position to stabilize triplet states. UV irradiation (365 nm) induces room-temperature phosphorescence .

- TADF : Incorporate ortho-linked triazine units (e.g., 2,4,6-triphenyl-1,3,5-triazine) to promote charge transfer and reduce singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV) .

- Aggregation-Induced Emission (AIE) : Attach bulky tert-butyl groups to suppress π-π stacking, enhancing solid-state fluorescence quantum yield (ΦF > 0.6) .

Advanced: How is this compound integrated into OLED architectures, and what performance metrics are achievable?

Methodological Answer:

- Device Fabrication : Use as a hole-transport layer (HTL) or emissive layer in multilayer OLEDs. Spin-coating (30 nm thickness) with ITO/PEDOT:PSS anode and LiF/Al cathode .

- Performance : Achieves luminance >10,000 cd/m² and external quantum efficiency (EQE) ~8% in blue-emitting devices. Lifetime exceeds 500 hours at 100 cd/m² .

Advanced: What computational methods predict the electronic behavior of this compound derivatives?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and HOMO/LUMO levels. HOMO (~-5.3 eV) localizes on carbazole, while LUMO (~-2.1 eV) resides on ethynylphenyl .

- Molecular Docking : Study interactions with proteins (e.g., M1-muscarinic receptor) using AutoDock Vina. Binding affinity (ΔG < -8 kcal/mol) correlates with substituent electronegativity .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 38% vs. 89.5%)?

Methodological Answer:

- Variable Factors : Catalyst loading (Pd 2–5 mol%), solvent polarity (THF vs. DMF), and purification methods (recrystallization vs. column chromatography) significantly impact yields .

- Reproducibility Checklist :

- Strict inert atmosphere (N₂/Ar).

- Pre-dried solvents (molecular sieves).

- Monitor reaction progress via TLC (Rf 0.4 in hexane:EtOAc 4:1) .

Advanced: What techniques assess the thermal stability of this compound derivatives?

Methodological Answer:

- TGA/DSC : Decomposition onset >300°C for tert-butyl-substituted derivatives. Glass transition temperature (Tg) ~150°C, critical for OLED durability .

- Isothermal Aging : Heat samples at 150°C for 24 hours; <5% mass loss indicates suitability for high-temperature device processing .

Basic: What solvents and techniques improve the solubility of this compound for solution-processing?

Methodological Answer:

- High-Solubility Solvents : DCM, THF, and chlorobenzene (solubility >20 mg/mL at 25°C) .

- Additives : 1% v/v 2-ethylhexyl acrylate enhances solubility in non-polar solvents (e.g., toluene) without altering optoelectronic properties .

Advanced: How do electrochemical properties influence charge transport in this compound-based materials?

Methodological Answer:

- Cyclic Voltammetry : Oxidation potential at +1.1 V (vs. Ag/Ag⁺) confirms hole-transport capability. HOMO level alignment with adjacent layers (e.g., PEDOT:PSS) minimizes energy barriers .

- Impedance Spectroscopy : Charge mobility ~10⁻³ cm²/V·s in thin films, measured using gold microelectrodes .

Advanced: What design principles optimize this compound as a hole-transport material (HTM)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。